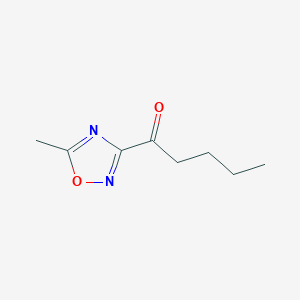![molecular formula C15H12N2O5 B13871356 Methyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 39799-74-1](/img/structure/B13871356.png)
Methyl 4-[(4-nitrobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-nitrobenzoyl)amino]benzoate is a chemical compound with the molecular formula C15H12N2O5 It is known for its unique structure, which includes a nitrobenzoyl group attached to an aminobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-nitrobenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 4-[(4-aminobenzoyl)amino]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-[(4-nitrobenzoyl)amino]benzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 4-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of Methyl 4-[(4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various cellular pathways and processes, making the compound of interest in pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 4-nitrobenzoate: Lacks the amide linkage, affecting its overall reactivity and applications.
Methyl 3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with different positioning of the nitro group, leading to variations in reactivity and applications.
Uniqueness
Methyl 4-[(4-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and an amide linkage, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic processes.
Propriétés
Numéro CAS |
39799-74-1 |
|---|---|
Formule moléculaire |
C15H12N2O5 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
methyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12N2O5/c1-22-15(19)11-2-6-12(7-3-11)16-14(18)10-4-8-13(9-5-10)17(20)21/h2-9H,1H3,(H,16,18) |
Clé InChI |
KZOVYEJYLVWSFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)



![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)

![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)

![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)


